molecular formula C11H15NO2S B174404 methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 184174-81-0

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B174404
CAS No.: 184174-81-0
M. Wt: 225.31 g/mol
InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS RN: 184174-81-0) is a bicyclic thiophene derivative featuring a seven-membered cycloheptane ring fused to a thiophene core. Its molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol . The compound is synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives, using cycloheptanone, methyl cyanoacetate, and sulfur in the presence of a base like diethylamine . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 7.03 (s, 2H, NH₂), 3.69 (s, 3H, OCH₃), and characteristic cycloheptane proton signals .
  • Melting Point: 95–96°C .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing thienopyrimidines, oxazines, and carboxamide derivatives with reported anticancer, antiviral, and allosteric modulator activities .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-14-11(13)9-7-5-3-2-4-6-8(7)15-10(9)12/h2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPLKEMLVDUYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184174-81-0
Record name methyl 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : Cycloheptanone reacts with methyl cyanoacetate in the presence of ammonium acetate to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic addition to the α-position of the nitrile, facilitated by a base.

  • Cyclization : Intramolecular cyclization yields the thiophene ring, followed by tautomerization to the 2-aminothiophene product.

A representative procedure involves refluxing cycloheptanone (4.48 g, 0.04 mol), methyl cyanoacetate (4.52 g, 0.04 mol), ammonium acetate (2.0 g), and glacial acetic acid in benzene for 8 hours using a Dean-Stark apparatus to remove water. Sulfur (1.28 g) is then added to the cooled mixture in ethanol, followed by slow addition of diethylamine (2.92 g). The product crystallizes upon refrigeration, yielding 65–70% after purification.

Microwave-Assisted Gewald Reaction

Microwave irradiation significantly enhances reaction efficiency, reducing synthesis time from hours to minutes. This method employs similar starting materials but achieves higher yields and purity through controlled thermal activation.

Optimized Protocol

  • Reactants : Cycloheptanone (1 equiv), methyl cyanoacetate (1 equiv), sulfur (1 equiv).

  • Conditions : Microwave irradiation at 960 W for 300 seconds in isopropanol.

  • Yield : 75–85%, compared to 65–70% in traditional methods.

Microwave-assisted reactions eliminate the need for prolonged heating, minimizing side reactions such as oxidation or decomposition. This approach is particularly advantageous for scaling up production while maintaining reproducibility.

Catalytic Methods

Piperidinium Borate Catalysis

A green chemistry approach uses piperidinium borate (20 mol%) in ethanol/water (9:1) at 100°C. Key advantages include:

  • Catalyst Recyclability : The catalyst is recovered and reused for up to five cycles without significant loss of activity.

  • Yield : 89–92% for analogous 2-aminothiophenes.

Calcium Oxide (CaO) as a Heterogeneous Catalyst

CaO offers an eco-friendly alternative, enabling reactions under reflux in ethanol:

  • Conditions : Cycloheptanone (1 mmol), methyl cyanoacetate (1 mmol), sulfur (1.1 mmol), CaO (1 mmol) in ethanol (12 mL).

  • Time : 1–1.5 hours.

  • Yield : 53–95%, depending on substrate.

CaO’s low cost and non-toxic profile make it ideal for industrial applications, though yields vary with ring size and substituents.

Modified Gewald Reactions

Alternative Solvents and Bases

  • Triethylamine in Methanol : Replaces traditional bases, simplifying purification.

  • DMSO as Solvent : Accelerates sulfur incorporation but requires stringent temperature control.

Anhydride-Based Modifications

Phthalic anhydride or tetrahydrophthalic anhydride can be used to functionalize the 2-amino group post-cyclization, enabling diversification into pharmacologically active derivatives.

Comparative Analysis of Methods

Method Conditions Time Yield Environmental Impact
Traditional GewaldReflux, benzene/ethanol8–12 h65–70%Moderate (toxic solvents)
Microwave-Assisted960 W, isopropanol5 min75–85%Low
Piperidinium Borate100°C, ethanol/water1–2 h89–92%Low (aqueous solvent)
CaO CatalyzedReflux, ethanol1–1.5 h53–95%Low (non-toxic catalyst)

Challenges and Optimizations

  • Purification : Column chromatography (hexanes/EtOAc) or recrystallization (ethanol) is required to isolate the product.

  • Side Reactions : Overheating in traditional methods may lead to dimerization or oxidation byproducts.

  • Scale-Up : Microwave and catalytic methods are more scalable due to shorter reaction times and easier catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

CL-112648 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

CL-112648 has a wide range of scientific research applications, including:

Mechanism of Action

CL-112648 exerts its effects by inhibiting phospholipase C activation. This enzyme plays a crucial role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol, which are important secondary messengers in cell signaling pathways. By inhibiting this enzyme, CL-112648 disrupts the signaling cascade, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following analogs are structurally and functionally related to the target compound:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities References
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Ethyl ester (vs. methyl) 239.34 Precursor for oxazine and diazepine derivatives
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid Carboxylic acid (hydrolyzed ester) 211.28 Adenosine A1 receptor allosteric enhancer (80% activity)
NSC727447 (Carboxamide derivative) Carboxamide (replaces ester) 224.30 RNase H inhibitor (moderate potency)
Ethyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 2-Fluorobenzamido substituent 365.43 Influenza polymerase inhibitor
Ethyl 2-(6-bromohexanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Bromohexanamido side chain 354.04 Anticancer candidate (tested against HCT-116)

Physical and Chemical Properties

  • Melting Points :
    • Methyl ester: 95–96°C .
    • Ethyl 2-(2-fluorobenzamido) derivative: 117–118°C .
  • Stability : The methyl ester is stable under standard storage conditions, while the carboxylic acid derivative requires protection from moisture due to its hygroscopic nature .

Key Research Findings

Ester-to-Amide Conversion : Replacing the ester with a carboxamide (NSC727447) shifts activity from anticancer to antiviral targets, highlighting the role of functional groups in target specificity .

Cycloheptane Ring Flexibility : The seven-membered ring enhances conformational flexibility compared to smaller cyclohexane analogs, improving binding to diverse targets like RNase H and influenza polymerase .

Synthetic Versatility : The methyl ester’s methoxy group facilitates straightforward derivatization, enabling rapid generation of libraries for high-throughput screening .

Biological Activity

Methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS No. 184174-81-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₁H₁₅NO₂S
  • Molecular Weight: 225.31 g/mol
  • Melting Point: 95-96 °C
  • InChI Key: BDPLKEMLVDUYRR-UHFFFAOYSA-N
  • PubChem CID: 2756554

Research indicates that compounds with a cyclohepta[b]thiophene scaffold exhibit promising antiproliferative activity against various cancer cell lines. The mechanism of action primarily involves:

  • Inhibition of Tubulin Polymerization: Similar to established anticancer agents like taxanes and vinca alkaloids, this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis: Studies have shown that this compound can induce early apoptosis in cancer cells by activating caspases (3, 8, and 9), which are critical for the apoptotic process .
  • Cell Cycle Arrest: The compound causes G2/M phase accumulation in treated cells, indicating its potential to halt cell division and promote cell death in malignant cells .

Antiproliferative Studies

A significant study evaluated the antiproliferative effects of various cyclohepta[b]thiophene derivatives against the A549 non-small cell lung cancer cell line. This compound was among the compounds tested:

CompoundGI50 (μM)Cell Line
Compound 17 (methyl 2-amino derivative)0.28 - 0.62Various including leukemia and prostate cancer
Control (Nocodazole)N/AN/A

The compound demonstrated submicromolar GI50 values across multiple cancer types, indicating potent growth inhibition .

Cytotoxicity Assessment

The cytotoxicity profile was assessed using a panel of human cancer cell lines. The results indicated minimal cytotoxicity towards normal cells while exhibiting high selectivity for cancerous cells:

Cell LineLC50 (μM)Remarks
A549>10Low cytotoxicity
OVACAR-4<1High sensitivity
T47D<1High sensitivity

This selectivity suggests a favorable therapeutic window for further development as an anticancer agent .

Case Studies

  • In Vivo Efficacy : In a CT26 murine model of colon cancer, treatment with this compound resulted in significant tumor growth reduction compared to untreated controls. This highlights its potential for clinical application as an effective chemotherapeutic agent .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to the disruption of mitochondrial membrane potential and subsequent release of cytochrome c into the cytosol, a key event in the apoptosis pathway .

Q & A

Q. Table 1: Yield Optimization Parameters

ParameterOptimal ConditionYield RangeReference
CatalystGlacial acetic acid75–85%
Reflux Duration5–6 hours70–80%
SolventEthanol65–75%

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:

  • Variable Temperature NMR: Identifies dynamic processes (e.g., keto-enol tautomerism) .
  • Deuterated Solvents: Use DMSO-d6 to stabilize hydrogen-bonded conformers .
  • Cross-Validation: Compare IR carbonyl stretches (1680–1720 cm⁻¹) with X-ray crystallography data .

Example:
In a related compound, IR showed a C=O stretch at 1705 cm⁻¹, but X-ray data confirmed ester geometry, resolving ambiguity .

Basic: What purification techniques are recommended for isolating high-purity methyl 2-amino-cycloheptathiophene derivatives?

Answer:

  • Recrystallization: Use ethanol or isopropyl alcohol for gradual crystal growth .
  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water gradients achieve >95% purity .

Advanced: What in silico strategies predict the biological activity of this compound and its derivatives?

Answer:

  • Molecular Docking: AutoDock Vina assesses binding affinity to target proteins (e.g., bacterial enzymes) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values .
  • ADMET Prediction: SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 for optimal bioavailability) .

Q. Table 2: Predicted Bioactivity (Derivatives)

Derivative SubstituentPredicted IC50 (µM)Target Protein
-NO₂12.3DNA gyrase
-OCH₃18.7Dihydrofolate reductase

Advanced: How to design environmental impact studies for this compound?

Answer:
Follow the INCHEMBIOL framework :

Abiotic Fate: Measure hydrolysis half-life (pH 7, 25°C) and logKow for bioaccumulation potential.

Biotic Degradation: Use OECD 301F (ready biodegradability test) with activated sludge.

Ecotoxicology: Conduct Daphnia magna acute toxicity (48h EC50).

Q. Table 3: Environmental Parameters

ParameterMethodReference
Hydrolysis half-lifeEPA 161.1
logKowOECD 117 (HPLC)
EC50 (Daphnia magna)OECD 202

Advanced: What crystallographic strategies ensure accurate structure determination?

Answer:

  • Data Collection: Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals .
  • Hydrogen Bonding Analysis: Identify motifs (e.g., R₂²(8) rings) via Mercury software .
  • Validation: Check CIF files with checkCIF/PLATON to resolve disorder or twinning .

Example:
In ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate, N–H···O hydrogen bonds stabilize the lattice .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to evaluate structure-activity relationships (SAR) for derivatives?

Answer:

  • Synthetic Modifications: Vary substituents at positions 2 and 3 (e.g., acyl, nitro groups) .
  • Biological Assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Statistical Analysis: Use PCA to correlate electronic descriptors (σ, π) with MIC values .

Q. Table 4: SAR Trends

SubstituentAntibacterial Activity (MIC, µg/mL)
-COCH₃8.2 (S. aureus)
-CN5.6 (S. aureus)

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